molecular formula C11H6ClF2N3O4 B2871698 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid CAS No. 1975117-95-3

1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid

Cat. No.: B2871698
CAS No.: 1975117-95-3
M. Wt: 317.63
InChI Key: SCZJEVMAPOHYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, nitro, and difluoromethyl groups. These substituents contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitrophenylhydrazine with difluoromethyl ketone under acidic conditions to form the pyrazole ring. The carboxylic acid group is then introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s substituents, particularly the nitro and chloro groups, play a crucial role in its binding affinity and reactivity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-nitrophenyl)aminoethanol: Shares the chloro and nitro substituents but differs in the core structure.

    4-Nitrophenyl chloroformate: Contains the nitro and chloro groups but lacks the pyrazole ring and difluoromethyl group.

Uniqueness

1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is unique due to its combination of substituents and the pyrazole ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2N3O4/c12-7-3-5(17(20)21)1-2-8(7)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZJEVMAPOHYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.